Chlorure d'isodesmosine

Vue d'ensemble

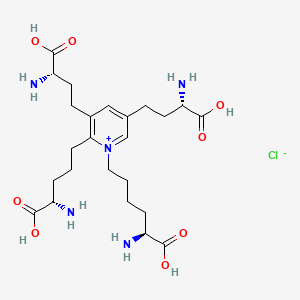

Description

Isodesmosine chloride is a unique amino acid derivative found in the protein elastin, which is present in connective tissues such as skin, lungs, and blood vessels. It is one of the cross-linking amino acids that contribute to the elasticity and resilience of these tissues. Isodesmosine chloride is formed through the condensation of four lysine residues and is structurally similar to its isomer, desmosine.

Applications De Recherche Scientifique

Isodesmosine chloride has several scientific research applications, including:

Biomarker for Elastin Degradation: It is used as a biomarker to estimate elastin degradation activity in conditions like chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis (IPF)

Quantification in Biological Fluids: Techniques like matrix-assisted laser desorption ionization (MALDI)-tandem mass spectrometry are used to quantify isodesmosine in biological fluids such as urine and serum.

Research on Connective Tissue Disorders: It is studied for its role in various connective tissue disorders, providing insights into the degradation and synthesis of elastin.

Mécanisme D'action

Target of Action

Isodesmosine chloride is primarily associated with elastin , a core extracellular matrix protein . Elastin, which constitutes over 90% of elastic fibers, imparts elasticity to tissues such as the skin, aorta, ligaments, and lungs .

Mode of Action

Isodesmosine, along with desmosine, are unusual, tetrafunctional, pyridinium ring-containing amino acids involved in elastin cross-linking . They are unique to mature, cross-linked elastin and help discriminate peptides derived from elastin breakdown from precursor elastin peptides .

Biochemical Pathways

The biosynthesis of these cross-links involves the oxidative deamination of the ε-amino group of four lysine residues, mediated by lysyl oxidase, a copper-dependent enzyme . This process leads to the formation of desmosine and isodesmosine, which are integral to the structure and function of elastin .

Pharmacokinetics

Concentrations of desmosine and isodesmosine in plasma have been determined using isotope-dilution lc-ms/ms methods . These methods could potentially be applied to study the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of isodesmosine chloride.

Result of Action

The presence of isodesmosine chloride, as part of elastin, contributes to the elasticity of various tissues. Its degradation, therefore, can be indicative of conditions that involve connective tissue damage and elastin degradation . For instance, higher concentrations of desmosines have been observed in the plasma of acute cerebral stroke patients compared to healthy controls .

Action Environment

Environmental factors can influence the action of isodesmosine chloride. For example, aging alters the elastin structure, causing it to become tortuous, frayed, and porous in adult and elderly populations . This could potentially impact the effectiveness of isodesmosine chloride in its role within elastin.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Isodesmosine chloride can be synthesized through the acid hydrolysis of elastin-rich tissues, such as bovine neck ligament. The process involves solvent extraction and chromatography to isolate the compound. The purified isodesmosine is then converted to its chloride form .

Industrial Production Methods

Industrial production of isodesmosine chloride typically involves the extraction of elastin from animal tissues, followed by hydrolysis and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Isodesmosine chloride undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents can lead to the formation of different oxidation products.

Reduction: Reduction reactions can convert isodesmosine chloride to its reduced forms.

Substitution: Halogen displacement reactions are common, where more reactive halogens can displace less reactive ones from their compounds

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogens like chlorine and bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to various oxidized derivatives, while substitution reactions can produce different halogenated compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

Desmosine: An isomer of isodesmosine, also involved in cross-linking elastin fibers.

Lysyl Oxidase: An enzyme that catalyzes the formation of cross-links in elastin and collagen.

Uniqueness

Isodesmosine chloride is unique due to its specific role in the cross-linking of elastin fibers, which is crucial for the elasticity and resilience of connective tissues. Its presence and quantification in biological fluids serve as important biomarkers for elastin degradation, distinguishing it from other similar compounds .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[2-[(4S)-4-amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl]hexanoic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-16(21(30)31)4-1-2-11-29-13-14(7-9-18(27)23(34)35)12-15(8-10-19(28)24(36)37)20(29)6-3-5-17(26)22(32)33;/h12-13,16-19H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H/t16-,17-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBMCXWKTFGHKA-CHZBJCAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C(=C1CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=[N+](C(=C1CC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N)CCCC[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40ClN5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746649 | |

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10059-18-4 | |

| Record name | 6-{2-[(4S)-4-Amino-4-carboxybutyl]-3,5-bis[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-1-yl}-L-norleucine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B596326.png)

![3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B596327.png)

![1h-Pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B596332.png)

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)

![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)